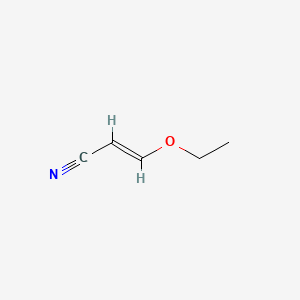

3-Ethoxyacrylonitrile

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-3-ethoxyprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-2-7-5-3-4-6/h3,5H,2H2,1H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUPVIAINOSTNBJ-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101306600 | |

| Record name | (2E)-3-Ethoxy-2-propenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101306600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58243-08-6, 61310-53-0 | |

| Record name | (2E)-3-Ethoxy-2-propenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58243-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-3-Ethoxyacrylonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058243086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrylonitrile, 3-ethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061310530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-3-Ethoxy-2-propenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101306600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethoxyacrylonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-3-ethoxyacrylonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Ethoxyacrylonitrile: Mechanisms and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxyacrylonitrile is a valuable and versatile intermediate in organic synthesis, finding application in the production of a variety of important compounds, including pharmaceuticals and other specialty chemicals. Its bifunctional nature, possessing both a nitrile and an enol ether group, allows for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, delving into the reaction mechanisms, available kinetic data, and detailed experimental protocols.

Core Synthesis Pathways

Two principal synthetic strategies have emerged for the preparation of this compound: a Claisen-type condensation reaction and the elimination of ethanol from a dietal precursor. Each pathway offers distinct advantages and proceeds through different mechanistic routes.

Pathway 1: Claisen-Type Condensation of Acetonitrile and Ethyl Formate

This method represents a direct approach to the carbon skeleton of this compound through a base-catalyzed condensation reaction.

Reaction Scheme:

Mechanism

The reaction is a variation of the Claisen condensation, where a nitrile is used as the donor species instead of a second ester.[1] The mechanism proceeds through the following key steps:

-

Enolate Formation: A strong base, typically sodium ethoxide, deprotonates the α-carbon of acetonitrile to form a resonance-stabilized nitrile enolate. This is the rate-determining step in many Claisen-type condensations.

-

Nucleophilic Attack: The nitrile enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of ethyl formate.

-

Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion to form an intermediate β-ketonitrile (in its enol form).

-

Alkylation/Protonation: In the presence of an ethylating agent (or if the reaction conditions allow for rearrangement), the enolate is trapped as the ethyl ether. More commonly, the reaction yields the sodium salt of 3-hydroxyacrylonitrile, which is then alkylated in a subsequent step.

Kinetics

-

Base Strength: A stronger base will lead to a faster rate of enolate formation.

-

Temperature: As with most chemical reactions, an increase in temperature will increase the reaction rate.

-

Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the intermediates.

Experimental Protocol

While a specific protocol for the direct synthesis of this compound from acetonitrile and ethyl formate is not detailed in the available literature, a general procedure for a related Claisen-type condensation to form β-ketonitriles is as follows. This can be adapted for the synthesis of the intermediate to this compound.

Table 1: Experimental Protocol for a General Claisen-Type Condensation

| Step | Procedure | Parameters | Notes |

| 1. Reaction Setup | A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). | - | All glassware must be thoroughly dried to prevent quenching of the base. |

| 2. Base Preparation | Sodium ethoxide is suspended in an anhydrous solvent (e.g., toluene or diethyl ether) in the reaction flask. | - | The base should be freshly prepared or of high purity. |

| 3. Acetonitrile Addition | Acetonitrile is added dropwise to the stirred suspension of the base. | - | The mixture is typically stirred for a period to ensure complete enolate formation. |

| 4. Ester Addition | Ethyl formate is added dropwise to the reaction mixture, maintaining a low temperature. | Temperature: 0-10 °C | The addition should be slow to control the exothermic reaction. |

| 5. Reaction | The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete. | Time: 2-6 hours | Reaction progress can be monitored by techniques such as TLC or GC. |

| 6. Workup | The reaction is quenched with a weak acid and the product is extracted with an organic solvent. | - | The product at this stage is likely the sodium salt of 3-hydroxyacrylonitrile. |

| 7. Alkylation | The intermediate is then reacted with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) to form this compound. | - | This step would require a separate optimization of conditions. |

Pathway 2: Elimination from 3,3-Diethoxypropionitrile

This pathway involves the synthesis of a stable precursor, 3,3-diethoxypropionitrile, followed by the catalytic elimination of one equivalent of ethanol to yield the desired product. This is a well-documented and high-yielding method.[3]

Reaction Scheme:

Mechanism

The elimination of ethanol from 3,3-diethoxypropionitrile is an acid-catalyzed process. The likely mechanism involves the following steps:

-

Protonation: The acid catalyst (e.g., an aromatic sulfonic acid) protonates one of the ethoxy groups, converting it into a good leaving group (ethanol).

-

Carbocation Formation: The protonated ethoxy group departs as ethanol, forming a resonance-stabilized carbocation.

-

Elimination: A base (which could be the conjugate base of the acid catalyst or another molecule of the substrate) abstracts a proton from the adjacent carbon, leading to the formation of a double bond and yielding this compound.

Kinetics

While specific rate constants for this reaction are not provided in the literature, the kinetics of acid-catalyzed elimination reactions are well-established. The rate of reaction is dependent on the concentration of the substrate and the acid catalyst. The rate-determining step is typically the formation of the carbocation. Factors influencing the kinetics include:

-

Catalyst Acidity: A stronger acid will lead to a faster rate of protonation and subsequent elimination.

-

Temperature: Higher temperatures favor the elimination reaction. The reaction is often carried out at elevated temperatures to distill off the ethanol as it is formed, driving the equilibrium towards the product.[3]

-

Leaving Group Ability: The ethoxy group is converted into a good leaving group (ethanol) upon protonation.

Experimental Protocol

A detailed experimental protocol for this synthesis is provided in US Patent 6,271,396 B1.[3] The key parameters are summarized below.

Table 2: Experimental Protocol for the Synthesis of this compound from 3,3-Diethoxypropionitrile[3]

| Step | Procedure | Parameters | Notes |

| 1. Reaction Setup | A three-necked flask is fitted with a stirrer, a thermometer, and a distillation column with a reflux divider. | - | The distillation setup is crucial for removing ethanol as it forms. |

| 2. Charging Reactants | 3,3-Diethoxypropionitrile, a high-boiling solvent (dibenzyltoluene), and an aromatic sulfonic acid catalyst are combined in the flask. | Reactant Ratio: See Table 3 | The high-boiling solvent helps to maintain a high reaction temperature. |

| 3. Reaction/Distillation | The mixture is heated under reduced pressure. Ethanol begins to distill off. | Temperature: 120-180 °C; Pressure: 600 hPa | The removal of ethanol drives the reaction to completion. |

| 4. Product Isolation | After all the ethanol has been removed, the temperature is reduced, and the pressure is lowered further. This compound is then distilled off. | Temperature: 90 °C; Pressure: 20 hPa | The product is collected as a pale yellow liquid. |

| 5. Purification | The distilled product is of high purity. | - | Further purification is typically not necessary. |

Quantitative Data from Experimental Protocol

The following table summarizes the quantitative data from the example provided in US Patent 6,271,396 B1.[3]

Table 3: Quantitative Data for the Synthesis of this compound[3]

| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles | Purity (%) | Yield (%) |

| 3,3-Diethoxypropionitrile | 143.18 | 308.2 | 2.15 | 94.9 | - |

| Dibenzyltoluene (Solvent) | ~252.37 | 30.0 | - | - | - |

| C10-C13-n-alkyl benzenesulfonic acid (Catalyst) | - | 8.0 | - | - | - |

| This compound (Product) | 97.12 | 198.3 | 2.04 | 98.7 | 98.8 |

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes. The Claisen-type condensation offers a more direct approach but may require a subsequent alkylation step and lacks detailed published protocols and kinetic data. The elimination of ethanol from 3,3-diethoxypropionitrile is a well-documented, high-yielding method with a detailed experimental protocol available. While specific kinetic parameters for both routes are not extensively reported, an understanding of the underlying reaction mechanisms—Claisen condensation and acid-catalyzed elimination—allows for the rational optimization of reaction conditions. For researchers and professionals in drug development, the elimination pathway from 3,3-diethoxypropionitrile currently represents the more robust and scalable option based on available data. Further research into the kinetics of both pathways would be beneficial for process optimization and scale-up.

References

Spectroscopic Analysis of 3-Ethoxyacrylonitrile: A Technical Guide

This guide provides an in-depth technical overview of the spectroscopic analysis of 3-Ethoxyacrylonitrile, a valuable building block in organic synthesis. The following sections detail the characteristic data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with comprehensive experimental protocols for these analytical techniques. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a quantitative reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound. The data presented here is for the (E)-isomer, which is the more stable configuration.

Table 1: ¹H NMR Spectroscopic Data for (E)-3-Ethoxyacrylonitrile

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3 | Doublet | 1H | =CH-O |

| ~4.8 | Doublet | 1H | =CH-CN |

| ~4.1 | Quartet | 2H | -O-CH₂-CH₃ |

| ~1.4 | Triplet | 3H | -O-CH₂-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for (E)-3-Ethoxyacrylonitrile

| Chemical Shift (δ) ppm | Assignment |

| ~160 | =CH-O |

| ~118 | -C≡N |

| ~75 | =CH-CN |

| ~70 | -O-CH₂-CH₃ |

| ~14 | -O-CH₂-CH₃ |

Note: The exact chemical shifts may vary depending on the solvent and concentration used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The data below corresponds to the analysis of a neat liquid sample.

Table 3: IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (alkane) |

| ~2220 | Strong | C≡N stretch (nitrile) |

| ~1650 | Strong | C=C stretch (alkene) |

| ~1250 | Strong | C-O stretch (ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The data presented here was obtained by Electron Ionization (EI).

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 97 | Moderate | [M]⁺ (Molecular Ion) |

| 69 | High | [M - C₂H₄]⁺ |

| 68 | Very High (Base Peak) | [M - C₂H₅]⁺ |

| 29 | High | [C₂H₅]⁺ |

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing can be applied if necessary.

-

Using a Pasteur pipette with a cotton plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

The final sample height in the NMR tube should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 8-16.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Data Acquisition and Processing:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the free induction decay (FID).

-

Apply Fourier transformation to the FID to obtain the spectrum.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of this compound to identify its functional groups.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of neat this compound directly onto the center of the ATR crystal.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing:

-

Label the significant peaks with their corresponding wavenumbers.

-

Methodology (Neat Liquid on Salt Plates):

-

Sample Preparation:

-

Place one to two drops of neat this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

-

-

Data Acquisition:

-

Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum.

-

-

Data Processing:

-

Identify and label the characteristic absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

For direct insertion, a few micrograms of the liquid sample are placed in a capillary tube which is then inserted into the ion source.

-

For GC-MS, a dilute solution of the sample in a volatile solvent is injected into the GC, and the compound is separated from the solvent before entering the mass spectrometer.

-

-

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 150-250 °C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 20-200.

-

-

Data Acquisition and Analysis:

-

Acquire the mass spectrum.

-

Identify the molecular ion peak [M]⁺.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.[1]

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Physicochemical properties and stability of 3-Ethoxyacrylonitrile

An In-depth Technical Guide to the Physicochemical Properties and Stability of 3-Ethoxyacrylonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and stability profile of this compound (CAS No: 61310-53-0). The information is compiled from safety data sheets and chemical databases to assist researchers and professionals in its safe handling, application, and storage.

Chemical Identity and Structure

This compound, also known as 3-ethoxyprop-2-enenitrile, is a chemical intermediate with the molecular formula C₅H₇NO.[1] It exists as a mixture of cis and trans isomers.

-

IUPAC Name: (2E)-3-ethoxyprop-2-enenitrile[2]

-

Synonyms: beta-Ethoxyacrylonitrile, 3-Ethoxypropenenitrile[2][3]

Physicochemical Properties

This compound is a colorless to light orange or yellow clear liquid. A summary of its key quantitative physicochemical properties is presented below.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Weight | 97.12 g/mol | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Boiling Point | 90-91 °C at 19-25 hPa (mmHg) | [1][4][5] |

| Density | 0.944 g/mL at 25 °C | [1][4] |

| Flash Point | 82 °C (179.6 °F) - closed cup | [1] |

| Refractive Index | n20/D 1.454 | |

| Water Solubility | Data not readily available, presumed slightly soluble | [1][6] |

Stability and Reactivity

Chemical Stability

This compound is stable under recommended storage conditions.[1][4] However, it can become unstable at elevated temperatures and pressures.[1]

Conditions to Avoid

To ensure stability and prevent hazardous reactions, avoid the following:

Incompatible Materials

The compound is known to be incompatible with:

Hazardous Decomposition Products

When involved in a fire, this compound can decompose to form hazardous products, including:

The following diagram illustrates the stability and reactivity profile of this compound.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. This compound | C5H7NO | CID 5324714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound, CAS No. 61310-53-0 - iChemical [ichemical.com]

- 6. Acrylonitrile, 3-Ethoxy- Supplier & Manufacturer in China | Chemical Properties, Applications, Safety Data [nj-finechem.com]

Quantum Chemical Insights into the Reactivity of 3-Ethoxyacrylonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the application of quantum chemical calculations to elucidate the reactivity of 3-ethoxyacrylonitrile, a versatile organic building block. By leveraging computational methods, we can gain profound insights into its electronic structure and predict its behavior in various chemical reactions, aiding in the rational design of synthetic pathways and the development of novel pharmaceuticals. This document provides a comprehensive overview of the theoretical background, computational methodologies, and expected outcomes of such an investigation.

Introduction to this compound

This compound (C₅H₇NO) is a bifunctional molecule featuring both an electron-rich enol ether and an electron-withdrawing nitrile group.[1] This unique electronic arrangement confers upon it a rich and varied reactivity profile, making it a valuable precursor in the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. Its participation in reactions such as Heck arylations has been reported.[2] Understanding the intricate details of its electronic properties through quantum chemical calculations can unlock its full synthetic potential.

Theoretical Framework for Reactivity Analysis

Quantum chemical calculations offer a powerful lens through which to examine the factors governing chemical reactivity. Key theoretical concepts employed in the study of molecules like this compound include Frontier Molecular Orbital (FMO) theory, Natural Bond Orbital (NBO) analysis, and the Molecular Electrostatic Potential (MEP).

2.1. Frontier Molecular Orbital (FMO) Theory

FMO theory is a cornerstone in the prediction of chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.[3][4] The energy and spatial distribution of these orbitals provide crucial information about the molecule's nucleophilic and electrophilic character.

-

HOMO: The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity).[5][6] Regions of high HOMO density are likely sites for electrophilic attack.

-

LUMO: The LUMO is the lowest energy orbital devoid of electrons and signifies the molecule's capacity to accept electrons (electrophilicity).[5][6] Areas with high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity.[3] A smaller gap generally implies higher reactivity.

2.2. Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of the electron density distribution within a molecule by transforming the complex canonical molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, etc.).[7][8] This method allows for the quantification of atomic charges, hybridization, and donor-acceptor (hyperconjugative) interactions.[9][10][11] NBO analysis is particularly useful for understanding the polarization of bonds and the stabilization arising from electron delocalization.

2.3. Molecular Electrostatic Potential (MEP)

The MEP is a three-dimensional map of the electrostatic potential on the electron density surface of a molecule.[12][13] It provides a visual guide to the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).[14][15] The MEP is an excellent tool for predicting the sites of non-covalent interactions, as well as electrophilic and nucleophilic attacks.[13]

Computational Methodology

The following outlines a typical computational protocol for investigating the reactivity of this compound.

3.1. Geometry Optimization and Frequency Calculations

The first step involves optimizing the molecular geometry of this compound to find its most stable conformation. This is typically performed using Density Functional Theory (DFT) methods, which have been shown to provide a good balance between accuracy and computational cost for a wide range of chemical systems.[16][17] A popular functional for such calculations is B3LYP, often paired with a basis set like 6-311++G(d,p) to provide a robust description of the electronic structure. Following optimization, frequency calculations are performed to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

3.2. FMO, NBO, and MEP Calculations

Once the optimized geometry is obtained, single-point energy calculations are carried out using the same level of theory to compute the desired molecular properties. These calculations will yield the energies and compositions of the frontier molecular orbitals, the natural bond orbitals and their occupancies, and the data required to generate the molecular electrostatic potential map.

3.3. Reaction Pathway Modeling (e.g., for Cycloaddition Reactions)

To study the reactivity of this compound in a specific reaction, such as a [3+2] cycloaddition, the transition state (TS) for the reaction must be located.[18][19][20] This is a more complex computational task that involves searching for a first-order saddle point on the potential energy surface. The nature of the TS is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to ensure that the located TS connects the reactants and products. The activation energy of the reaction is determined by the energy difference between the TS and the reactants.

Predicted Reactivity and Data

Based on the theoretical framework, we can anticipate the following quantum chemical descriptors for this compound. The tables below present hypothetical yet representative data that would be obtained from the aforementioned calculations.

Table 1: Frontier Molecular Orbital (FMO) Properties of this compound

| Parameter | Value (eV) | Interpretation |

| HOMO Energy | -8.5 | Indicates the energy of the highest energy electrons, related to its ionization potential and nucleophilicity. |

| LUMO Energy | -0.5 | Represents the energy of the lowest energy unoccupied orbital, related to its electron affinity and electrophilicity. |

| HOMO-LUMO Gap | 8.0 | A relatively large gap suggests good kinetic stability. |

Table 2: Natural Bond Orbital (NBO) Analysis - Natural Atomic Charges

| Atom | Natural Charge (e) | Interpretation |

| O1 (Ether) | -0.60 | Highly electronegative, indicating a site for interaction with electrophiles. |

| C1 (Alkene, attached to O) | +0.25 | Electron deficient due to the adjacent oxygen. |

| C2 (Alkene, attached to CN) | -0.20 | Electron rich, a potential site for electrophilic attack. |

| C3 (Nitrile) | +0.15 | Electron deficient due to the nitrogen atom. |

| N1 (Nitrile) | -0.45 | Highly electronegative, a potential site for interaction with electrophiles. |

Table 3: Key NBO Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interpretation |

| LP(1) O1 | σ(C1-C2) | 5.2 | Hyperconjugation from the oxygen lone pair to the C-C antibonding orbital, indicating electron delocalization. |

| π(C1-C2) | π(C3-N1) | 15.8 | Significant π-conjugation between the double bond and the nitrile group, influencing the molecule's overall reactivity. |

Visualizing Reactivity and Computational Workflows

Graphical representations are invaluable for interpreting complex quantum chemical data. The following diagrams, generated using the DOT language, illustrate key concepts and workflows.

References

- 1. chembk.com [chembk.com]

- 2. 3-Ethoxyacrylonitril, Mischung aus cis und trans 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. researchgate.net [researchgate.net]

- 10. The anomeric effect on the basis of natural bond orbital analysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. q-chem.com [q-chem.com]

- 12. researchgate.net [researchgate.net]

- 13. Molecular electrostatic potentials: an effective tool for the elucidation of biochemical phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. scienceopen.com [scienceopen.com]

- 17. mdpi.com [mdpi.com]

- 18. A DFT computational study of the molecular mechanism of [3 + 2] cycloaddition reactions between nitroethene and benzonitrile N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. A DFT computational study of the molecular mechanism of [3 + 2] cycloaddition reactions between nitroethene and benzoni… [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Study of Cis/Trans Isomerization of 3-Ethoxyacrylonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cis/trans isomerization of 3-ethoxyacrylonitrile is a fundamental process relevant to its synthesis, reactivity, and potential applications in various chemical syntheses, including drug development. While specific quantitative data and detailed experimental studies on the isomerization of this compound are not extensively available in published literature, this guide provides a comprehensive framework for its investigation. By drawing parallels with the well-studied isomerization of acrylonitrile and other related compounds, this document outlines the theoretical basis, potential experimental protocols, and analytical methods to characterize the cis/trans isomers of this compound. This guide is intended to serve as a foundational resource for researchers initiating studies in this area.

Introduction to Cis/Trans Isomerization in this compound

This compound (C₅H₇NO) is a bifunctional molecule containing both a nitrile and an enol ether group.[1][2][3] The presence of a carbon-carbon double bond gives rise to geometric isomerism, resulting in two distinct isomers: cis-(Z) and trans-(E)-3-ethoxyacrylonitrile. The spatial arrangement of the ethoxy and cyano groups relative to the double bond dictates the isomer's physical and chemical properties. Commercially, this compound is often supplied as a mixture of these cis and trans isomers.[1][2][3]

The interconversion between these isomers, known as cis/trans isomerization, can be induced by thermal energy, light (photochemical isomerization), or catalysis. Understanding the dynamics of this isomerization is crucial for controlling product selectivity in reactions where this compound is a precursor, such as in the preparation of (Z)-β-aminoacrylonitrile.[3]

Theoretical Framework of Isomerization

The isomerization process involves the rotation around the C=C double bond, which requires overcoming a significant energy barrier. This can be achieved through different mechanisms:

-

Thermal Isomerization: At elevated temperatures, molecules can acquire sufficient kinetic energy to overcome the rotational energy barrier of the double bond. The rate of thermal isomerization is dependent on the temperature and the activation energy of the process.

-

Photochemical Isomerization: Absorption of photons of appropriate wavelength can excite the molecule to an electronic excited state (e.g., a π → π* transition). In the excited state, the bond order of the C=C bond is reduced, lowering the rotational barrier and allowing for facile isomerization. The molecule then relaxes back to the ground electronic state, potentially in a different isomeric form. Theoretical studies on acrylonitrile suggest that this process may involve conical intersections.[4]

Proposed Experimental Protocols

While specific experimental data for this compound is scarce, the following protocols, based on general methodologies for studying cis/trans isomerization, can be adapted.

Isomer Separation and Identification

A prerequisite for studying isomerization is the ability to separate and identify the individual cis and trans isomers.

Table 1: General Parameters for Isomer Separation

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection |

| Gas Chromatography (GC) | Polar capillary column (e.g., wax-based) | Inert gas (e.g., He, N₂) | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18) or normal-phase (e.g., silica) | Acetonitrile/water or hexane/isopropanol gradients | UV-Vis or Diode Array Detector (DAD) |

Experimental Workflow for Isomer Separation and Identification

Caption: Workflow for the separation and identification of cis and trans isomers of this compound.

Kinetic Study of Thermal Isomerization

This protocol aims to determine the rate constants and activation energy for the thermal interconversion of the isomers.

-

Sample Preparation: Prepare a solution of a known concentration of the purified cis or trans isomer in a high-boiling, inert solvent (e.g., dodecane).

-

Heating: Place the sample in a thermostated bath at a specific temperature.

-

Sampling: At regular time intervals, withdraw aliquots from the sample.

-

Analysis: Quench the reaction by rapid cooling and analyze the isomeric ratio in each aliquot using a calibrated GC or HPLC method.

-

Data Analysis: Plot the concentration of the starting isomer versus time and fit the data to a first-order kinetic model to determine the rate constant at that temperature. Repeat at several different temperatures to calculate the activation energy using the Arrhenius equation.

Photochemical Isomerization Study

This protocol investigates the light-induced isomerization.

-

Sample Preparation: Prepare a dilute solution of the purified cis or trans isomer in a photochemically inert solvent (e.g., acetonitrile, cyclohexane).

-

Irradiation: Irradiate the solution with a light source of a specific wavelength (e.g., using a mercury lamp with appropriate filters).

-

Monitoring: Monitor the change in the isomeric ratio over time using in-situ UV-Vis spectroscopy or by analyzing aliquots with HPLC.

-

Quantum Yield Determination: Determine the quantum yield of isomerization by measuring the photon flux of the light source and the rate of isomerization.

Analytical Characterization

Table 2: Spectroscopic Data for Isomer Characterization

| Technique | Expected Observations |

| ¹H NMR | The chemical shifts and coupling constants of the vinylic protons will differ significantly between the cis and trans isomers. The trans isomer is expected to have a larger coupling constant between the vinylic protons. |

| ¹³C NMR | The chemical shifts of the olefinic carbons and the nitrile carbon may show slight differences between the two isomers. |

| IR Spectroscopy | The C=C and C≡N stretching frequencies may differ slightly between the isomers. The out-of-plane C-H bending vibrations in the fingerprint region can also be diagnostic. |

| UV-Vis Spectroscopy | The λ_max_ and molar absorptivity (ε) are expected to differ for the cis and trans isomers due to differences in their electronic structure and steric hindrance. |

Potential Signaling Pathways and Logical Relationships

In the context of a chemical study, "signaling pathways" can be interpreted as reaction pathways or logical workflows for investigation.

Diagram of a General Isomerization Study Workflow

Caption: A logical workflow for a comprehensive study of this compound isomerization.

Conclusion

While direct experimental data on the cis/trans isomerization of this compound is limited, this guide provides a robust framework for its investigation. By employing established techniques for isomer separation, kinetic analysis of thermal and photochemical processes, and thorough spectroscopic characterization, researchers can elucidate the fundamental properties of this isomerization. Such studies are essential for optimizing synthetic routes and understanding the reactivity of this versatile chemical intermediate. The provided protocols and workflows offer a starting point for designing experiments that will contribute valuable data to this specific area of organic chemistry.

References

Solubility Profile of 3-Ethoxyacrylonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-ethoxyacrylonitrile in various solvents. The information contained herein is intended to support research, development, and formulation activities involving this compound.

Executive Summary

This compound is a versatile organic compound with applications in chemical synthesis. A thorough understanding of its solubility is crucial for its effective use in various experimental and industrial settings. This document summarizes the available quantitative solubility data, provides a qualitative assessment of its solubility in common organic solvents, and details a standard experimental protocol for solubility determination.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₇NO | [1] |

| Molecular Weight | 97.12 g/mol | [1] |

| Appearance | Colorless to light yellow transparent liquid | [2] |

| Density | 0.944 g/mL at 25 °C | [3] |

| Boiling Point | 90-91 °C at 19 mmHg | [4] |

| Flash Point | 82 °C (closed cup) | [3] |

| Refractive Index | n20/D 1.454 | [4] |

Quantitative Solubility Data

Currently, specific quantitative solubility data for this compound in a wide range of organic solvents is limited in publicly available literature. However, its solubility in water has been reported.

Table 1: Quantitative Solubility of this compound in Water

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 20 | 19 |

Qualitative Solubility in Common Organic Solvents

While precise quantitative data is not available for many organic solvents, a qualitative understanding of this compound's solubility can be inferred from its molecular structure and the principle of "like dissolves like." this compound possesses both polar (nitrile and ether groups) and non-polar (ethyl and vinyl groups) characteristics, suggesting it will be soluble in a range of organic solvents.

Table 2: Qualitative Solubility Assessment of this compound

| Solvent | Polarity | Expected Solubility | Rationale |

| Methanol | Polar Protic | Soluble | The presence of polar functional groups in this compound should allow for favorable interactions with polar protic solvents like methanol. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol is a polar protic solvent and is expected to readily dissolve this compound. |

| Acetone | Polar Aprotic | Soluble | Acetone's polarity should facilitate the dissolution of this compound. |

| Ethyl Acetate | Moderately Polar | Soluble | As an ester with moderate polarity, ethyl acetate is likely to be a good solvent for this compound. |

| Toluene | Non-polar | Moderately Soluble | The presence of the non-polar ethyl and vinyl groups in this compound may allow for some solubility in non-polar aromatic solvents like toluene. |

| Dichloromethane | Polar Aprotic | Soluble | Dichloromethane is a versatile solvent capable of dissolving a wide range of organic compounds and is expected to be a good solvent for this compound. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | DMF is a powerful polar aprotic solvent and is very likely to dissolve this compound. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is another strong polar aprotic solvent, and this compound is expected to be highly soluble in it. |

Note: The information in Table 2 is a qualitative assessment and should be confirmed by experimental determination for any critical applications.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound. The following protocol outlines the general steps involved.

5.1. Materials and Equipment

-

This compound

-

Selected solvents of high purity

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

5.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or rotator within a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a set period (e.g., 2 hours) to allow the excess solid to sediment.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the amount in the sample.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the determined concentration and the dilution factor. The solubility is typically expressed in units such as g/L or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for solubility determination using the shake-flask method.

Conclusion

This technical guide has summarized the available solubility information for this compound. While quantitative data is currently limited to its aqueous solubility, a qualitative assessment suggests good solubility in a range of common organic solvents. For applications requiring precise solubility values, the provided experimental protocol for the shake-flask method offers a reliable approach for their determination. Further experimental studies are encouraged to establish a comprehensive quantitative solubility profile of this compound in various organic solvents to aid in its broader application in research and industry.

References

An In-depth Technical Guide to 3-Ethoxyacrylonitrile (CAS: 61310-53-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Ethoxyacrylonitrile (CAS number 61310-53-0), a versatile chemical intermediate. The document details its physicochemical properties, spectroscopic data, synthesis, and key chemical transformations, with a focus on experimental procedures relevant to research and development.

Chemical and Physical Properties

This compound is a combustible, colorless to light yellow liquid.[1][2] It is primarily available as a mixture of cis (Z) and trans (E) isomers.[1] The quantitative properties of this compound are summarized in the tables below for easy reference.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇NO | [1] |

| Molecular Weight | 97.12 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Density | 0.944 g/mL at 25 °C | [1] |

| Boiling Point | 90-91 °C at 19 mmHg | [1] |

| Refractive Index | n20/D 1.454 | [1] |

| Flash Point | 82 °C (179.6 °F) - closed cup | [1] |

| Water Solubility | 19 g/L at 20 °C | [3] |

| Vapor Pressure | 0.39 mmHg at 25 °C | [3] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 61310-53-0 | [1] |

| EC Number | 262-706-7 | [1] |

| MDL Number | MFCD00010193 | [1] |

| PubChem CID | 5324714 | [4] |

| InChI Key | HUPVIAINOSTNBJ-UHFFFAOYSA-N | [1] |

| SMILES | CCOC=CC#N | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Information

| Spectrum Type | Data Availability and Source |

| ¹H NMR | Available from Sigma-Aldrich Co. LLC. via PubChem.[4] |

| ¹³C NMR | Available in CDCl₃.[5][6] |

| Infrared (IR) | ATR-IR data available from Aldrich via PubChem.[4] |

| Mass Spectrometry (MS) | GC-MS data available from NIST.[4] |

| Raman | Data available.[5] |

Synthesis of this compound

A general method for the synthesis of 3-alkoxy-acrylonitriles involves the reaction of an aliphatic nitrile with carbon monoxide and a metal alcoholate, followed by alkylation. The following diagram illustrates a plausible synthetic pathway for this compound.

Chemical Reactivity and Applications

This compound is a valuable building block in organic synthesis, primarily utilized in the preparation of nitrogen-containing compounds.

Preparation of (Z)-β-Aminoacrylonitrile

This compound serves as a precursor for the synthesis of (Z)-β-aminoacrylonitrile. This transformation is a key step in the synthesis of various heterocyclic compounds.

Heck Reaction

The presence of an activated double bond allows this compound to participate in palladium-catalyzed C-C bond-forming reactions, such as the Heck reaction with aryl bromides. This reaction provides a route to synthesize substituted cinnamonitriles.

The logical workflow for these key applications is depicted below.

Experimental Protocols

The following are representative experimental procedures for the synthesis and key reactions of this compound.

General Synthesis of 3-Alkoxy-acrylonitriles

This protocol is adapted from a patent describing the general synthesis of 3-alkoxy-acrylonitriles and should be optimized for the specific synthesis of this compound.

Materials:

-

Acetonitrile

-

Sodium ethoxide

-

Carbon monoxide

-

Ethyl chloride

-

Calcium hydroxide

-

Triethylamine

Procedure:

-

In a high-pressure autoclave, a mixture of acetonitrile, sodium ethoxide, calcium hydroxide, and triethylamine is stirred under a carbon monoxide atmosphere (e.g., 40 bar) at an elevated temperature (e.g., 60 °C) until CO absorption ceases.

-

Ethyl chloride is then added to the reaction mixture.

-

The suspension is stirred at a higher temperature (e.g., 120 °C) for several hours.

-

After cooling, the solid is removed by filtration and washed with acetonitrile.

-

The combined filtrates are subjected to fractional distillation under reduced pressure to isolate the this compound product.

Preparation of 3-Aminoacrylonitrile from this compound

This protocol is adapted from a patent and provides a method for the amination of this compound.

Materials:

-

This compound

-

Ammonia (aqueous or anhydrous)

-

Solvent (e.g., ethanol)

Procedure:

-

This compound and a molar excess of ammonia are heated in a sealed vessel (autoclave) at a specified temperature (e.g., 100 °C) for several hours.

-

After cooling, the excess ammonia is vented, and the solvent (e.g., ethanol) is removed by distillation.

-

The resulting crude 3-aminoacrylonitrile can be purified by vacuum distillation.

General Protocol for the Heck Reaction of an Alkene with an Aryl Bromide

As a specific protocol for this compound was not available, a general procedure for the Heck reaction is provided below. This should be adapted and optimized for the specific substrates.

Materials:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

A suitable phosphine ligand (e.g., triphenylphosphine)

-

A base (e.g., triethylamine or potassium carbonate)

-

An appropriate solvent (e.g., DMF, acetonitrile, or toluene)

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl bromide, this compound (typically 1.2-1.5 equivalents), the palladium catalyst (e.g., 1-5 mol%), and the phosphine ligand.

-

Add the solvent and the base to the mixture.

-

Heat the reaction mixture to a temperature typically ranging from 80 to 140 °C and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The mixture is then typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated area.[7]

Table 4: Hazard and Safety Information

| Category | Information | Source(s) |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |

| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

| Personal Protective Equipment (PPE) | Eyeshields, gloves, and a suitable respirator are recommended. | [1] |

| Storage | Store in a cool, dry, and well-ventilated place away from sources of ignition. | [7] |

| Incompatible Materials | Strong acids and strong bases. | [8] |

This document is intended for informational purposes for qualified individuals and should not be considered a substitute for a comprehensive safety data sheet (SDS). Always consult the latest SDS before handling this chemical.

References

- 1. This compound, mixture of cis and trans 97 61310-53-0 [sigmaaldrich.com]

- 2. This compound | 61310-53-0 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C5H7NO | CID 5324714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. This compound(61310-53-0) 13C NMR [m.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide on the Molecular Geometry and Electronic Structure of 3-Ethoxyacrylonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethoxyacrylonitrile, a key intermediate in organic synthesis, possesses a molecular framework whose geometry and electronic characteristics are crucial for its reactivity and potential applications. This guide provides a comprehensive overview of the anticipated molecular geometry and electronic structure of the cis and trans isomers of this compound. Due to the absence of specific experimental or computational studies on this molecule in publicly available literature, this document outlines the expected structural parameters and electronic properties based on established principles and data from analogous compounds. It further details the standard experimental and computational protocols that would be employed to determine these characteristics definitively.

Predicted Molecular Geometry

The molecular structure of this compound is characterized by an acrylonitrile backbone substituted with an ethoxy group at the 3-position. The presence of the C=C double bond results in two geometric isomers: cis (Z) and trans (E). The geometry of these isomers is dictated by the principles of valence shell electron pair repulsion (VSEPR) theory and hybridization.

Table 1: Predicted Bond Lengths for cis- and trans-3-Ethoxyacrylonitrile

| Bond | Predicted Bond Length (Å) - trans | Predicted Bond Length (Å) - cis |

| C1-C2 | ~1.34 | ~1.34 |

| C2-C3 | ~1.44 | ~1.44 |

| C3-N | ~1.15 | ~1.15 |

| C1-O1 | ~1.36 | ~1.36 |

| O1-C4 | ~1.43 | ~1.43 |

| C4-C5 | ~1.52 | ~1.52 |

| C-H (vinyl) | ~1.08 | ~1.08 |

| C-H (ethyl) | ~1.09 | ~1.09 |

Table 2: Predicted Bond Angles for cis- and trans-3-Ethoxyacrylonitrile

| Angle | Predicted Bond Angle (°) - trans | Predicted Bond Angle (°) - cis |

| C1-C2-C3 | ~122 | ~124 |

| C2-C1-O1 | ~125 | ~118 |

| C1-O1-C4 | ~118 | ~118 |

| O1-C4-C5 | ~109 | ~109 |

| C2-C3-N | ~178 | ~178 |

Table 3: Predicted Dihedral Angles for cis- and trans-3-Ethoxyacrylonitrile

| Dihedral Angle | Predicted Dihedral Angle (°) - trans | Predicted Dihedral Angle (°) - cis |

| O1-C1-C2-C3 | ~0 (planar) or ~180 (non-planar) | ~0 (planar) |

| C1-C2-C3-N | ~180 | ~180 |

| C2-C1-O1-C4 | ~180 | ~0 |

| C1-O1-C4-C5 | ~180 | ~180 |

Note: The values presented in Tables 1, 2, and 3 are estimations based on standard bond lengths, angles, and dihedral angles for similar functional groups and molecules. Actual values would require experimental determination or high-level computational modeling.

Predicted Electronic Structure

The electronic structure of this compound is defined by the interplay of the π-systems of the double bond and the nitrile group, and the lone pairs on the oxygen atom of the ethoxy group. This interaction influences the molecule's frontier molecular orbitals (HOMO and LUMO), which are critical in determining its chemical reactivity and spectroscopic properties.

The ethoxy group, being an electron-donating group, is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The electron-withdrawing nitrile group will lower the energy of the LUMO, increasing its reactivity towards nucleophiles.

Table 4: Predicted Electronic Properties of this compound

| Property | Predicted Value |

| HOMO Energy | ~ -6.5 to -7.5 eV |

| LUMO Energy | ~ -0.5 to -1.5 eV |

| HOMO-LUMO Gap | ~ 5.0 to 7.0 eV |

| Dipole Moment | ~ 3.5 - 4.5 D |

Note: These values are estimations and would be refined through computational chemistry.

Detailed Methodologies for Experimental and Computational Analysis

To obtain precise data on the molecular geometry and electronic structure of this compound, a combination of spectroscopic and computational methods would be necessary.

Experimental Protocols

-

Synthesis and Isomer Separation: The synthesis of this compound typically involves the reaction of an appropriate precursor with a base. The resulting mixture of cis and trans isomers can be separated using techniques like fractional distillation or column chromatography.

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be used to confirm the structure and differentiate between the cis and trans isomers based on coupling constants and chemical shifts.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis would identify the characteristic vibrational frequencies of the functional groups, such as the C≡N stretch of the nitrile group and the C=C stretch of the alkene.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy would provide information about the electronic transitions within the molecule, which can be correlated with the HOMO-LUMO gap.

-

Microwave Spectroscopy or X-ray Crystallography: For precise determination of bond lengths and angles, microwave spectroscopy (for the gas phase) or single-crystal X-ray diffraction (for the solid state) would be the methods of choice.

-

Computational Protocols

-

Density Functional Theory (DFT) Calculations: DFT is a robust method for predicting the molecular geometry and electronic properties of organic molecules.

-

Geometry Optimization: The geometries of the cis and trans isomers would be optimized using a functional such as B3LYP with a basis set like 6-311++G(d,p). This would provide accurate bond lengths, bond angles, and dihedral angles.

-

Frequency Calculations: Vibrational frequency calculations at the same level of theory would be performed to confirm that the optimized structures correspond to energy minima and to predict the IR and Raman spectra.

-

Frontier Molecular Orbital Analysis: The energies and spatial distributions of the HOMO and LUMO would be calculated to understand the molecule's reactivity and electronic transitions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis would be used to investigate intramolecular interactions, such as hyperconjugation, and to determine atomic charges.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the molecular structures of the cis and trans isomers of this compound and a proposed workflow for its characterization.

trans-3-Ethoxyacrylonitrile Structure

cis-3-Ethoxyacrylonitrile Structure

Workflow for Characterization

Conclusion

This technical guide provides a foundational understanding of the likely molecular geometry and electronic structure of this compound. While specific experimental data is currently lacking in the scientific literature, the outlined predictions and methodologies offer a robust framework for future research. A thorough experimental and computational investigation as described herein would yield valuable insights into the properties of this important chemical intermediate, aiding in the rational design of new synthetic routes and the development of novel applications in materials science and drug discovery. Professionals in these fields are encouraged to utilize this guide as a starting point for their own detailed investigations.

Tautomerism in 3-Ethoxyacrylonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of tautomerism in 3-ethoxyacrylonitrile derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. Understanding the tautomeric equilibria of these molecules is crucial for predicting their chemical reactivity, designing novel molecular scaffolds, and elucidating their mechanisms of action in biological systems. This document summarizes the key tautomeric forms, presents available quantitative data, details the experimental protocols for their characterization, and visualizes the underlying principles and workflows.

Introduction to Tautomerism in this compound Derivatives

This compound and its derivatives are examples of "push-pull" alkenes, characterized by an electron-donating group (ethoxy) and an electron-withdrawing group (nitrile) attached to the same double bond. This electronic arrangement leads to the possibility of several tautomeric forms, primarily involving the migration of a proton. The principal tautomeric equilibria at play are the keto-enol and imine-enamine forms, depending on the substitution at the α- and β-positions.

The position of the tautomeric equilibrium is influenced by a variety of factors, including the electronic nature of substituents, solvent polarity, temperature, and pH. For drug development professionals, the predominant tautomeric form can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, such as membrane permeability, receptor binding affinity, and metabolic stability.[1][2]

The primary tautomeric equilibrium for a generic 3-ethoxy-2-cyanoacrylate derivative can be visualized as an interplay between the keto and enol forms. The presence of α-hydrogens allows for this equilibrium to be established under both acidic and basic conditions.[3][4]

Potential Tautomeric Forms

For a generalized this compound derivative with a substituent at the 2-position, the following tautomeric equilibria can be considered:

-

Keto-Enol Tautomerism: This is the most common form of tautomerism for carbonyl compounds with an α-hydrogen. The equilibrium involves the interconversion of a keto form (containing a C=O bond) and an enol form (containing a C=C bond and a hydroxyl group).[3][4]

-

Imine-Enamine Tautomerism: If the ethoxy group is replaced by an amino group, the analogous imine-enamine tautomerism occurs.

The stability of these forms is dictated by factors such as conjugation, intramolecular hydrogen bonding, and aromaticity.[3] Generally, the keto form is more stable for simple carbonyls, but the enol form can be significantly stabilized by intramolecular hydrogen bonding or by being part of a conjugated or aromatic system.[3]

Quantitative Analysis of Tautomeric Equilibria

While specific quantitative data for the tautomeric equilibrium of this compound itself is not extensively reported in the literature, studies on analogous β-dicarbonyl and β-ketoamide systems provide valuable insights. The equilibrium constant (Keq) is highly dependent on the solvent.[5][6] For instance, in acetoacetic acid, the enol tautomer concentration ranges from less than 2% in D₂O to 49% in CCl₄.[3]

Table 1: Illustrative Tautomeric Ratios of Related Compounds in Various Solvents

| Compound | Solvent | % Keto Form | % Enol Form | Reference |

| Acetylacetone | CCl₄ | 20 | 80 | [3] |

| Acetylacetone | DMSO-d₆ | 40 | 60 | [5] |

| Ethyl Acetoacetate | CCl₄ | 92 | 8 | [3] |

| Ethyl Acetoacetate | DMSO-d₆ | 98 | 2 | [5] |

| α-Phenylacetoacetamide (APAA) | CDCl₃ | >95 | <5 | [5] |

| Methyl α-phenylacetoacetate (MAPA) | CDCl₃ | >95 | <5 | [5] |

Note: This table presents data for analogous compounds to illustrate the principles of tautomeric equilibria. Specific values for this compound derivatives require experimental determination.

Experimental Protocols for Tautomer Analysis

The characterization and quantification of tautomeric mixtures rely on a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and widely used technique for studying tautomerism in solution.[7][8][9] The interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each form.

Protocol for ¹H NMR Analysis of Tautomeric Equilibrium:

-

Sample Preparation: Dissolve a precisely weighed sample of the this compound derivative in a deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The concentration should be sufficient to obtain a good signal-to-noise ratio (typically 5-10 mg in 0.5-0.7 mL of solvent).

-

Data Acquisition: Record the ¹H NMR spectrum at a constant temperature (e.g., 298 K) on a high-resolution NMR spectrometer.

-

Signal Assignment: Identify the characteristic signals for each tautomer. For the keto form, expect signals for the α-protons. For the enol form, a characteristic signal for the enolic proton will be present, often as a broad singlet.

-

Quantification: Integrate the well-resolved signals corresponding to each tautomer. The ratio of the integrals is directly proportional to the molar ratio of the tautomers. For example, the ratio of the integral of an α-proton of the keto form to the integral of the enolic proton of the enol form can be used to determine the equilibrium constant (Keq = [Enol]/[Keto]).

-

Solvent and Temperature Dependence: Repeat the experiment in a range of solvents with varying polarities and at different temperatures to investigate their effect on the equilibrium position.[5][6]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information about the predominant tautomeric form in the solid state.

Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray analysis. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a specific temperature (often low temperature, e.g., 100 K, to minimize thermal motion).

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or other phasing techniques and refine the atomic positions and thermal parameters.

-

Analysis: The refined structure will reveal the connectivity of the atoms, confirming the presence of either the keto or enol tautomer in the crystal lattice.

Computational Chemistry

Density Functional Theory (DFT) and other quantum chemical methods are valuable tools for predicting the relative stabilities of tautomers and for aiding in the interpretation of spectroscopic data.

Protocol for Computational Analysis:

-

Structure Building: Build the 3D structures of all possible tautomers of the this compound derivative.

-

Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase and in various solvents (using a continuum solvation model like PCM) at a suitable level of theory (e.g., B3LYP/6-31G*).

-

Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities. The tautomer with the lowest energy is predicted to be the most stable.

-

Spectroscopic Prediction: Calculate the NMR chemical shifts and vibrational frequencies for each tautomer to aid in the assignment of experimental spectra.

Visualizing Tautomeric Equilibria and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows discussed in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cores.research.asu.edu [cores.research.asu.edu]

- 8. researchgate.net [researchgate.net]

- 9. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Heck Reaction with 3-Ethoxyacrylonitrile and Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the palladium-catalyzed Heck reaction between 3-ethoxyacrylonitrile and various aryl halides. The Heck reaction is a powerful tool for carbon-carbon bond formation, enabling the synthesis of substituted alkenes. In this application, it facilitates the creation of 3-aryl-3-ethoxyacrylonitriles, valuable intermediates in organic synthesis and drug development. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for successfully conducting this transformation. Included are tables summarizing typical yields obtained with different aryl halides, providing a valuable resource for reaction planning and optimization.

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, allowing for the coupling of unsaturated halides with alkenes in the presence of a palladium catalyst and a base. This reaction has seen widespread application in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials. The use of activated alkenes, such as acrylonitriles, is common in Heck reactions due to their favorable electronic properties.

This compound is a valuable substrate in the Heck reaction, leading to the formation of α,β-unsaturated nitriles. These products are versatile synthetic intermediates, amenable to further transformations at the nitrile, double bond, and ethoxy functionalities. This application note provides a generalized protocol for the Heck reaction of this compound with a range of aryl halides, including iodides, bromides, and chlorides, and summarizes expected yields based on literature precedents for structurally similar compounds.

Data Presentation

Table 1: Heck Reaction of Aryl Iodides with Acrylonitrile

| Entry | Aryl Iodide | Product | Yield (%) |

| 1 | Iodobenzene | Cinnamonitrile | 85 |

| 2 | 4-Iodotoluene | 4-Methylcinnamonitrile | 90 |

| 3 | 4-Iodoanisole | 4-Methoxycinnamonitrile | 92 |

| 4 | 1-Iodo-4-nitrobenzene | 4-Nitrocinnamonitrile | 78 |

| 5 | 1-Iodo-4-chlorobenzene | 4-Chlorocinnamonitrile | 82 |

| 6 | 2-Iodotoluene | 2-Methylcinnamonitrile | 75 |

Data is representative of typical yields for the Heck reaction with acrylonitrile and should be considered as a guideline for reactions with this compound.

Table 2: Typical Reaction Conditions for Heck Reaction

| Parameter | Condition |

| Palladium Source | Palladium(II) Acetate (Pd(OAc)₂) |

| Ligand | Tri(o-tolyl)phosphine (P(o-tol)₃) or Triphenylphosphine (PPh₃) |

| Base | Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) |